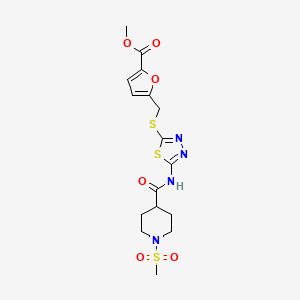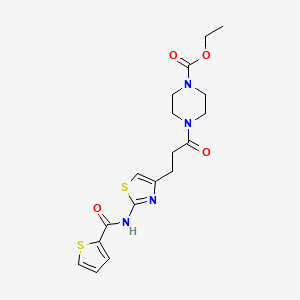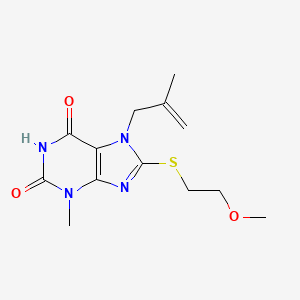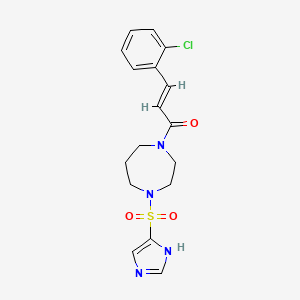![molecular formula C22H24N4O B2684056 N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide CAS No. 941950-19-2](/img/structure/B2684056.png)
N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H24N4O and its molecular weight is 360.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
N-(4-methylbenzyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a compound of interest in the field of medicinal chemistry due to its structural similarity to various bioactive quinoxaline derivatives. Research efforts have focused on synthesizing and evaluating its analogs for potential biological activities. For instance, studies have synthesized quinoxaline derivatives and assessed them for inotropic activity, which measures the force of heart muscle contractions. Some derivatives have shown favorable activity compared to standard drugs, indicating potential applications in heart-related conditions (Liu et al., 2009).
Pharmacological Evaluation
In the realm of neuropsychiatric disorders, compounds structurally related to N-(4-methylbenzyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide have been explored as modulators of neurotransmitter receptors. For example, research on CX516, a quinoxalin-6-ylcarbonyl)piperidine derivative, as a single agent for treating schizophrenia has provided insights into the therapeutic potential of quinoxaline derivatives in managing schizophrenia symptoms, although the results were inconclusive (Marenco et al., 2002).
Anti-inflammatory Properties
The exploration of quinoxaline derivatives for anti-inflammatory properties has led to the identification of potent ligands for human histamine H4 receptors, indicating potential applications in treating inflammatory conditions. Compounds with specific structural features have shown significant anti-inflammatory effects in vivo, suggesting a promising direction for the development of new anti-inflammatory drugs (Smits et al., 2008).
Antimicrobial and Antituberculosis Activity
Quinoxaline derivatives have also been studied for their antimicrobial properties. Research into quinoxaline N,N-dioxide and its derivatives against various bacterial and yeast strains has highlighted the potential of these compounds as new drugs for antimicrobial chemotherapy. The minimum inhibitory concentration (MIC) values obtained for active compounds suggest their effectiveness in eliminating bacterial strains, indicating potential applications in addressing antimicrobial resistance challenges (Vieira et al., 2014).
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-16-6-8-17(9-7-16)14-24-22(27)18-10-12-26(13-11-18)21-15-23-19-4-2-3-5-20(19)25-21/h2-9,15,18H,10-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUFHUHVRYTSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-Chlorothiophen-2-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2683975.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2683978.png)


![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] benzoate](/img/structure/B2683985.png)
![2-Oxo-1,3-methanooctahydrocyclopropa[cd]pentalene-2a-carboxylic acid methyl ester](/img/structure/B2683986.png)


![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2683989.png)
![7-(4-chlorophenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683991.png)
![5-chloro-2-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2683992.png)
![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B2683995.png)

